(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is also connected to a hydroxyl group. This specific compound features an indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxycarbonyl group indicates the presence of a methoxy and a carbonyl functional group, which can enhance the compound's reactivity and solubility in various chemical reactions.
The compound can be synthesized through various methods involving boronic acid derivatives and indole substrates. It has been referenced in several studies focusing on organic synthesis and medicinal chemistry, particularly in the context of developing pharmaceuticals.
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is classified under:
The synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly organic solvents like dioxane), and the use of bases such as potassium carbonate or sodium hydroxide to facilitate the reactions . Yields can vary based on the specific reactants and conditions employed.
The molecular formula for (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is C13H13BNO4. The structure features:
Key structural data includes:
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid participates in several types of chemical reactions:
For example, in a typical Suzuki coupling reaction, this compound can react with aryl halides in the presence of palladium catalysts, leading to various substituted indoles .
The mechanism generally involves:
This mechanism highlights the efficiency of boronic acids in facilitating cross-coupling reactions due to their ability to stabilize reactive intermediates.
Relevant data from studies indicate that variations in substituents can significantly affect these properties and reactivity profiles .
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications:
The emergence of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS: 1001162-89-5) represents a convergence of two significant trends in modern organoboron chemistry: the pharmaceutical validation of boronic acids and the strategic functionalization of privileged heterocyclic scaffolds. The trajectory of boronic acid research underwent a paradigm shift following the FDA approval of bortezomib in 2003—the first boronic acid-containing therapeutic agent for multiple myeloma treatment. This landmark event catalyzed intense investigation into structurally complex boronic acids, moving beyond simple arylboronic derivatives toward functionalized heterocyclic systems with enhanced biorelevance and synthetic utility [2].
Indole-boronic acids emerged as particularly valuable targets during this evolution, given the indole nucleus's ubiquity in natural products and pharmaceuticals. The specific incorporation of the N-methoxycarbonyl (carbamate) protecting group at the indole nitrogen marked a strategic advancement in addressing the inherent reactivity challenges of unprotected indole-boronic acids. Early synthetic methodologies primarily generated unprotected (1H-indol-2-yl)boronic acid derivatives (CAS: 220396-46-3), which presented significant handling difficulties due to their air sensitivity and propensity for protodeboronation [7]. The introduction of the electron-withdrawing methoxycarbonyl group substantially improved the hydrolytic stability of the boronic acid functionality while simultaneously blocking the reactive N-H position, thereby enhancing the compound's utility in metal-catalyzed transformations [4]. This development coincided with advances in iridium-catalyzed C-H borylation techniques, which enabled more efficient access to previously challenging heterocyclic boronic acid building blocks [2].
Table 1: Key Developments in Medicinal Boronic Acid Chemistry Enabling Advanced Derivatives
Year | Development | Significance for Indole Boronates |
---|---|---|
2003 | FDA approval of bortezomib (aryl boronic acid) | Validated boronic acids as drug scaffolds |
2015 | Approval of ixazomib (peptidyl boronic acid) | Demonstrated therapeutic potential of complex boronic acids |
2017 | Approval of vaborbactam (cyclic boronic acid β-lactamase inhibitor) | Expanded structural diversity of medicinal boronic acids |
2010s | Advancements in Ir-catalyzed C-H borylation | Enabled direct synthesis of heterocyclic boronic acids |
Commercial availability of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid through specialized chemical suppliers (typically at 95-98% purity) reflects its established role in drug discovery pipelines [1] [3] [4]. Current pricing structures indicate its premium research value, with bulk pricing (5g) exceeding $1,150 USD, substantially higher than simpler arylboronic acids [3]. The compound serves as a crucial intermediate in targeted synthesis programs, particularly in oncology and anti-infective research, where the indole scaffold offers privileged interactions with biological targets [2].
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (molecular formula: C₁₀H₁₀BNO₄, molecular weight: 219.00 g/mol) exhibits a sophisticated integration of three key functional elements: the electron-deficient indole core, the boronic acid moiety at the 2-position, and the carbamate protecting group at N1. This specific arrangement confers distinctive physicochemical properties and reactivity patterns that differentiate it from simpler boronic acids and unprotected indole boronic acid derivatives [1] [4].
The planar indole system establishes an extended π-conjugated framework that significantly influences the electronic characteristics of the boronic acid substituent. Spectroscopic analysis (¹¹B NMR) reveals a chemical shift characteristic of arylboronic acids, but with notable perturbations due to the electron-withdrawing carbamate group. This electronic modulation lowers the pKa of the boronic acid relative to unsubstituted (1H-indol-2-yl)boronic acid, enhancing its Lewis acidity and consequently its reactivity toward transmetalation in cross-coupling reactions [2] [6]. The molecular geometry, confirmed by X-ray crystallography of analogous compounds, demonstrates a near-perpendicular orientation between the boronic acid group and the indole plane, minimizing steric congestion while maintaining conjugation pathways essential for electronic communication [4].
Table 2: Key Molecular Descriptors of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid and Related Isomers
Descriptor | Value for 1001162-89-5 | 5-Carboxy Isomer (1373870-41-7) | Unprotected Analog (220396-46-3) |
---|---|---|---|
Molecular Formula | C₁₀H₁₀BNO₄ | C₁₀H₁₀BNO₄ | C₈H₈BNO₂ |
Molecular Weight | 219.00 g/mol | 219.01 g/mol | 160.97 g/mol |
Canonical SMILES | COC(=O)N1C(B(O)O)=CC2=CC=CC=C12 | COC(=O)C1=CC2=C(C=C1)NC(B(O)O)=C2 | OB(C1=CC2=CC=CC=C2N1)O |
Topological Polar Surface Area | 82.55 Ų | 82.55 Ų | 61.48 Ų |
Calculated LogP (iLOGP) | 0.05 | 0.05 | 1.21 |
Water Solubility (ESOL) | -2.13 (Soluble) | -2.13 (Soluble) | -2.11 (Soluble) |
The N1-methoxycarbonyl group serves multiple critical functions beyond nitrogen protection: (1) it electronically stabilizes the boronic acid against hydrolytic degradation, significantly improving shelf-life under ambient conditions compared to N-unprotected analogs; (2) it blocks competitive coordination at nitrogen during metal-catalyzed reactions, directing catalyst interaction exclusively toward the boronic acid functionality; and (3) it provides a synthetic handle for downstream deprotection or functionalization after the boronic acid has served its purpose in coupling reactions [3] [4]. This protective strategy has proven particularly valuable in multi-step syntheses of complex indole alkaloids and pharmaceutical intermediates where orthogonal protecting group strategies are essential [5].
The compound's behavior in solution reflects a dynamic equilibrium between its trigonal planar and tetrahedral boronate forms, influenced by pH and solvent composition. Under physiological pH conditions (pH 7.4), computational models predict approximately 40% conversion to the anionic tetrahedral boronate species, enhancing water solubility and facilitating interactions with biological nucleophiles in medicinal chemistry applications [2] [6]. This equilibrium, coupled with the indole scaffold's hydrogen-bonding capabilities, enables unique molecular recognition properties exploited in protease inhibitor design and carbohydrate-binding therapeutics, extending its utility beyond traditional cross-coupling applications into chemical biology and targeted drug discovery [2].
Table 3: Commercial Availability and Specifications of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic Acid
Supplier | Catalog Number | Purity | Pack Sizes Available | Price Range (USD) |
---|---|---|---|---|
AiFChem | ACBNHA104 | 95% | 5g | Inquiry-based |
Chemuniverse | P40328 | 95% | 250mg, 1g, 5g | $135 (250mg) - $1,157 (5g) |
Sigma-Aldrich | SYX00346 | Analytical standard | Various | Inquiry-based |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1